molecular formula C14H21N3O5S2 B2365579 N1-isopropyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-91-9

N1-isopropyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2365579
M. Wt: 375.46
InChI Key: GBRQPNOINZZXTK-UHFFFAOYSA-N
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Description

N1-isopropyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as TOSO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways.

Scientific Research Applications

Novel Synthetic Approaches

Acid-Catalyzed Rearrangements

A novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via classical Meinwald rearrangement, highlighting a useful formula for anthranilic acid derivatives and oxalamides. This method demonstrates the utility in synthesizing complex molecules efficiently (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions

Copper-catalyzed Goldberg amidation was enhanced using Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst for coupling (hetero)aryl chlorides with amides. This advancement broadens the scope of functionalized (hetero)aryl chlorides and amides in synthesis (De, Yin, & Ma, 2017).

Polymerization and Material Science

Thermoresponsive Polymers

Poly(N-isopropyl acrylamide) was studied for its thermoresponsive properties, important for drug delivery systems. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide was achieved, indicating its potential in creating smart materials for biomedical applications (Convertine et al., 2004).

Metal-Organic Frameworks and Catalysis

DNA Binding and Catalytic Activities

Ru(III) complexes with azo dye ligands showed significant DNA binding activity and catalytic potential for dehydrogenation reactions, highlighting the intersection of coordination chemistry and biocatalysis (El-Sonbati et al., 2015).

Molecular Design for Enhanced Biological Activity

Optimization of Biological Activity

Research into optimizing the biological activity of molecules, such as improving metabolic stability or enhancing target affinity, underscores the intricate balance between molecular design and therapeutic potential. For instance, modifications to improve metabolic profiles and reduce variability in pharmacokinetics have been explored for certain compounds (Zhang et al., 2007).

properties

IUPAC Name

N'-propan-2-yl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S2/c1-10(2)16-14(19)13(18)15-9-11-17(6-4-7-22-11)24(20,21)12-5-3-8-23-12/h3,5,8,10-11H,4,6-7,9H2,1-2H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRQPNOINZZXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isopropyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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